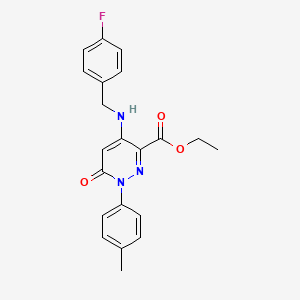
Ethyl 4-((4-fluorobenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((4-fluorobenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((4-fluorobenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Dihydropyridazine Core : The initial step involves the reaction of appropriate hydrazines with diketones to form the dihydropyridazine structure.
- Substitution Reactions : The introduction of the 4-fluorobenzyl and p-tolyl groups can be achieved through nucleophilic substitution reactions.
- Carboxylation : Finally, the carboxylate group is introduced, completing the synthesis.
The compound's molecular formula is C20H22FN3O3, and it features a complex structure that contributes to its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related dihydropyridazine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound's structural features suggest possible anticancer activity. Preliminary studies have demonstrated that derivatives containing similar functional groups can inhibit cancer cell proliferation. For example, derivatives with fluorinated benzyl groups have shown promise in targeting specific cancer pathways, leading to reduced tumor growth in vitro .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
特性
IUPAC Name |
ethyl 4-[(4-fluorophenyl)methylamino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-3-28-21(27)20-18(23-13-15-6-8-16(22)9-7-15)12-19(26)25(24-20)17-10-4-14(2)5-11-17/h4-12,23H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQKUOUFDUQYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













